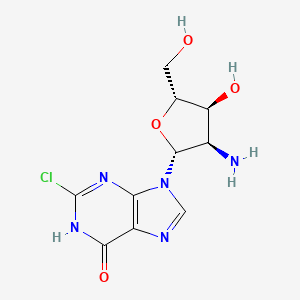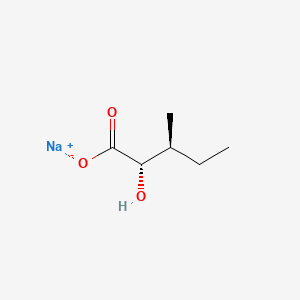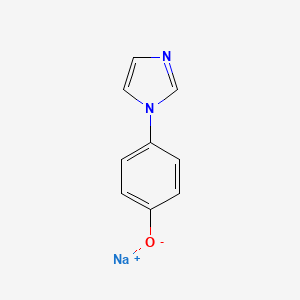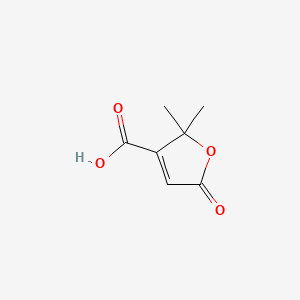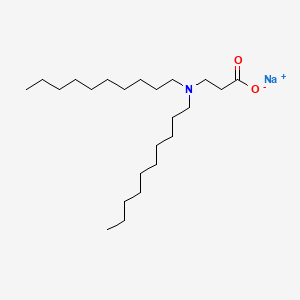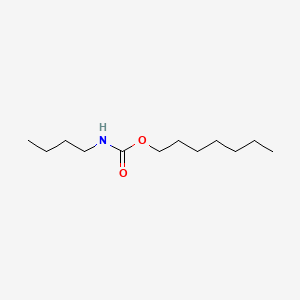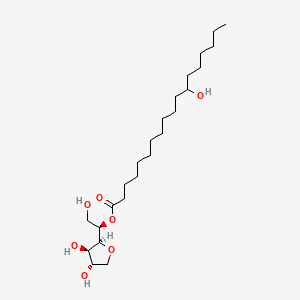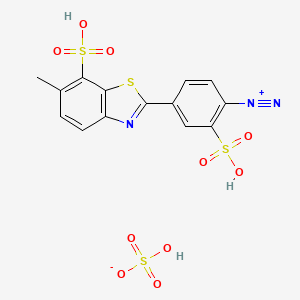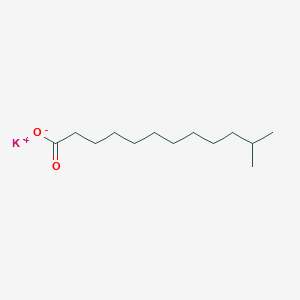![molecular formula C15H26O B12668012 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one CAS No. 84963-17-7](/img/structure/B12668012.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one
描述
准备方法
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched-chain alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonyl group .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves large-scale alkylation processes using similar methods as described above. The production facilities are equipped with reactors that can handle high temperatures and pressures, ensuring efficient conversion of phenol and nonenes to the desired product. The final product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Substitution: The hydroxyl group in 4-Nonylphenol can participate in substitution reactions, forming various derivatives.
Polymerization: It can undergo polymerization reactions to form resins and other polymeric materials.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often under mild conditions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Polymerization: Catalysts such as sulfuric acid or aluminum chloride are used to initiate polymerization reactions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation, used as surfactants.
Nonylphenol Derivatives: Formed through substitution reactions, used in various industrial applications.
Polymeric Materials: Formed through polymerization, used in the production of resins and plastics.
科学研究应用
4-Nonylphenol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Used in the production of surfactants, resins, and other industrial chemicals.
作用机制
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The compound can also affect cellular signaling pathways and gene expression, contributing to its endocrine-disrupting properties .
相似化合物的比较
Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: A widely studied compound with estrogenic activity.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Uniqueness
4-Nonylphenol is unique due to its branched nonyl group, which contributes to its persistence and bioaccumulation potential. Its widespread use in industrial applications and significant environmental impact make it a compound of interest for regulatory and scientific research .
属性
IUPAC Name |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLJLUOIMQJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(C(=O)CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005268 | |
| Record name | 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84963-17-7 | |
| Record name | 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84963-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,10,10-Tetramethylbicyclo(7.2.0)undecan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084963177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


